Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine

描述

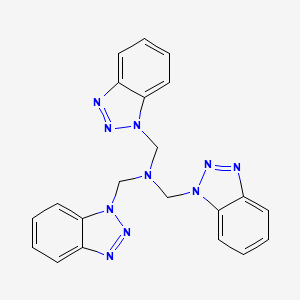

Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine is a tripodal ligand featuring three benzotriazole moieties linked via methyl groups to a central nitrogen atom. Benzotriazole, a heterocyclic aromatic compound with a fused benzene and triazole ring, imparts unique electronic and steric properties to the ligand. This compound is structurally analogous to other triazole-based ligands but distinguishes itself through the fused benzotriazole system, which may enhance π-π stacking interactions and metal-coordination capabilities.

属性

IUPAC Name |

1-(benzotriazol-1-yl)-N,N-bis(benzotriazol-1-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N10/c1-4-10-19-16(7-1)22-25-29(19)13-28(14-30-20-11-5-2-8-17(20)23-26-30)15-31-21-12-6-3-9-18(21)24-27-31/h1-12H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTJPXSHORTCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CN(CN3C4=CC=CC=C4N=N3)CN5C6=CC=CC=C6N=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine typically involves the reaction of benzotriazole with formaldehyde and ammonia. This process is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain product consistency and quality .

化学反应分析

Types of Reactions

Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced, although this is less common.

Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include copper salts, organic solvents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in click chemistry, the compound facilitates the formation of 1,2,3-triazoles .

科学研究应用

Medicinal Chemistry

Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine serves as a versatile scaffold in the design of new pharmacologically active compounds. The benzotriazole moiety is known for its broad range of biological activities, making it a valuable component in drug development.

Case Studies:

- Antimicrobial Activity : Research has shown that derivatives of benzotriazole exhibit potent antimicrobial properties. For instance, compounds synthesized with the benzotriazole framework have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin and linezolid .

- Antiprotozoal Activity : Some derivatives have been evaluated for their activity against Acanthamoeba castellanii, with certain compounds showing significant efficacy against both trophozoites and cysts, which are critical for treating infections caused by this pathogen .

Organic Synthesis

This compound is employed as a reagent in various organic reactions due to its ability to facilitate peptide coupling and other transformations without racemization.

Applications:

- Peptide Coupling : The compound acts as an effective coupling agent for synthesizing peptides by activating carboxylic acids to form amides. This reaction is crucial in the synthesis of biologically active peptides .

- Selective Esterification and Amidation : It has been utilized in the selective esterification of alcohols and amidation of α-amino acids, showcasing its versatility in functional group transformations .

Materials Science

The optical properties of this compound derivatives have led to their exploration in materials science, particularly in organic light-emitting diodes (OLEDs).

Research Findings:

- Electrochemical Properties : Studies have indicated that benzotriazole-containing compounds can serve as emissive layers in OLED devices due to their favorable optical and electrochemical characteristics. This application highlights the potential of these compounds in advanced electronic materials .

Summary Table of Applications

作用机制

The mechanism of action of Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine involves its ability to stabilize copper(I) ions. This stabilization is achieved through the formation of a complex between the ligand and the metal ion, which prevents the ion from undergoing disproportionation or oxidation . The molecular targets and pathways involved include the coordination of the ligand to the metal center, which enhances the catalytic activity of the metal ion .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key triazole-based ligands, their structural features, and applications:

*Molecular formula inferred from structural similarity.

Structural and Functional Differences

TBTA (Benzyl Substituents)

- Structure : Three benzyl groups attached to triazole rings enhance lipophilicity, making TBTA ideal for organic solvents.

- Applications : Widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to stabilize Cu(I) and prevent oxidation . It also facilitates proteomic studies by improving reaction yields in activity-based protein profiling (ABPP) .

- Limitations : Poor water solubility restricts its use in biological aqueous systems .

THPTA (Hydroxypropyl Substituents)

- Structure : Hydroxypropyl groups improve water solubility, enabling CuAAC in physiological conditions.

- Applications : Critical for bioconjugation in aqueous buffers (e.g., DNA origami functionalization ) and fluorescent ligand synthesis .

BTTAA (tert-Butyl/Acetic Acid Substituents)

- Structure : The tert-butyl groups enhance steric protection of Cu(I), while the acetic acid moiety improves solubility in polar solvents.

- Applications : Superior to TBTA in stabilizing Cu(I) for high-resolution crystallography and dynamic polymer cross-linking .

This compound (Benzotriazolyl Substituents)

- Applications: Limited data suggest utility in synthesizing benzimidazole-2-thione derivatives (e.g., 7f and 8f in ) and antiproliferative agents .

Comparative Performance in Key Reactions

CuAAC Efficiency

- TBTA : Achieves >95% conversion in organic solvents but requires DMSO cosolvents for aqueous compatibility .

- THPTA : Enables >90% yields in purely aqueous systems, critical for biocompatible labeling .

- BTTAA : Outperforms TBTA in stabilizing Cu(I) for high-throughput crystallography, with reduced aggregation .

- Benzotriazolyl Analog: No direct CuAAC data, but benzotriazole derivatives show reactivity in nucleophilic substitutions (e.g., with cyanide or benzotriazole in ) .

Thermal and Chemical Stability

生物活性

Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of benzotriazole, a heterocyclic compound known for its diverse biological properties. The benzotriazole moiety is recognized for its ability to interact with various biomolecules through π–π stacking and hydrogen bonding, which can modulate enzyme activity and influence biochemical pathways.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites on enzymes, affecting metabolic processes.

- Reactive Oxygen Species (ROS) Generation : Similar to other benzotriazole derivatives, it may induce the formation of ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that benzotriazole derivatives can act against bacterial strains such as Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds often correlates with their structural modifications.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Cell Viability Assays : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines. For instance, it demonstrated selective lethality against cells with mutated RAS isoforms .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HT-1080 (NRAS Q61K) | 5.0 | Selective lethality observed |

| A375 (Melanoma) | 10.0 | Induces apoptosis via caspase activation |

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Cancer Cell Lines : A study found that treatment with this compound led to a significant decrease in cell proliferation in various cancer cell lines . The mechanism was attributed to the induction of apoptosis through ROS generation and caspase activation.

- Antimicrobial Testing : A comparative analysis showed that this compound exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Tris(1H-1,2,3-benzotriazol-1-ylmethyl)amine, and how is its structural integrity validated?

- Synthesis : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings, followed by coupling to an amine core. Key steps include:

- Reacting benzyl azide with propargylamine derivatives under Cu(I) catalysis to generate triazole intermediates .

- Condensation with tris(chloromethyl)amine to form the final product .

- Critical parameters: Temperature (20–60°C), solvent (DMSO or THF), and stoichiometric control to avoid side products .

- Structural Validation :

Q. What is the role of this compound in CuAAC reactions, and what are the optimal reaction conditions?

- Role : Acts as a polytriazole ligand to stabilize Cu(I), preventing oxidation/disproportionation and enhancing cycloaddition efficiency .

- Standard Conditions :

Advanced Research Questions

Q. How do variations in solvent, temperature, and ligand stoichiometry affect the catalytic efficiency of this compound in CuAAC?

- Methodological Approach :

- Kinetic Profiling : Use stopped-flow spectroscopy or HPLC to monitor reaction rates under varied conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve ligand solubility but may slow diffusion-controlled steps. Mixed aqueous systems enhance biocompatibility for protein labeling .

- Temperature Optimization : Arrhenius plots reveal activation energy trade-offs between reaction speed and Cu(I) stability .

Q. How can researchers resolve contradictions in ligand performance when comparing this compound with derivatives like DTEA or BTTAA?

- Comparative Analysis :

- Reaction Scope : Tris(...)amine excels in protein labeling due to benzyl group hydrophobicity, while DTEA (with dimethylamino groups) outperforms in polar media .

- Mechanistic Studies : Electron paramagnetic resonance (EPR) and DFT calculations show that electron-donating substituents on triazole rings modulate Cu(I) redox potential .

- Experimental Design :

- Parallel CuAAC reactions under identical conditions (e.g., 25°C, pH 8.0) with varying ligands.

- Quantify yields via LC-MS and assess kinetic parameters (kₐₚₚ, t₁/₂) .

Q. What computational methods elucidate the mechanistic role of this compound in stabilizing Cu(I) intermediates?

- Approaches :

- DFT Calculations : Model Cu(I)-ligand coordination geometry and electron density distribution .

- Molecular Dynamics (MD) : Simulate ligand flexibility and solvent interactions during catalysis .

- Key Insights :

- The ligand’s three triazole arms form a trigonal planar geometry around Cu(I), reducing oxidation susceptibility .

- Benzyl groups enhance π-stacking with aromatic azides, aligning reactants for regioselective cycloaddition .

Q. How is this compound applied in site-specific protein labeling, and what experimental challenges arise?

- Protocol :

- Step 1 : Introduce azide groups into proteins via metabolic labeling (e.g., using azidohomoalanine) .

- Step 2 : React with alkyne probes under CuAAC conditions (1–5 mol% Cu(I), ligand:Cu = 1:1, 25°C, 1–2 h) .

- Challenges :

- Cytotoxicity : Minimize Cu(I) exposure by using low concentrations (<50 μM) .

- Nonspecific Binding : Optimize ligand purity (>95%) to prevent aggregation .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。